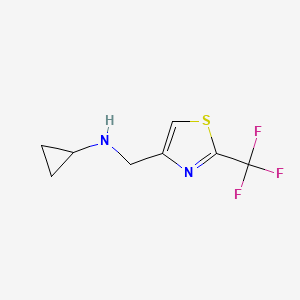
N-((2-(trifluoromethyl)thiazol-4-yl)methyl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-(trifluoromethyl)thiazol-4-yl)methyl)cyclopropanamine is a compound that features a thiazole ring substituted with a trifluoromethyl group and a cyclopropanamine moiety. Thiazole rings are known for their diverse biological activities and are found in many potent biologically active compounds . The trifluoromethyl group is known for enhancing the biological activity and metabolic stability of compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(trifluoromethyl)thiazol-4-yl)methyl)cyclopropanamine typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethyl group and the cyclopropanamine moiety. One common method involves the reaction of 2-aminothiazole with trifluoromethyl iodide under basic conditions to introduce the trifluoromethyl group. The resulting intermediate is then reacted with cyclopropanamine to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
N-((2-(trifluoromethyl)thiazol-4-yl)methyl)cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The trifluoromethyl group can be reduced to a methyl group under strong reducing conditions.
Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and halogenated thiazole derivatives .
科学的研究の応用
N-((2-(trifluoromethyl)thiazol-4-yl)methyl)cyclopropanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a drug candidate due to its biological activities.
Industry: It is used in the development of agrochemicals and other industrial products
作用機序
The mechanism of action of N-((2-(trifluoromethyl)thiazol-4-yl)methyl)cyclopropanamine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, while the cyclopropanamine moiety can interact with specific protein targets .
類似化合物との比較
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
N-((2-(trifluoromethyl)thiazol-4-yl)methyl)cyclopropanamine is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and metabolic stability. Additionally, the cyclopropanamine moiety provides unique interactions with protein targets, distinguishing it from other thiazole derivatives .
特性
分子式 |
C8H9F3N2S |
|---|---|
分子量 |
222.23 g/mol |
IUPAC名 |
N-[[2-(trifluoromethyl)-1,3-thiazol-4-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C8H9F3N2S/c9-8(10,11)7-13-6(4-14-7)3-12-5-1-2-5/h4-5,12H,1-3H2 |
InChIキー |
MGWFIAKZOLYGCU-UHFFFAOYSA-N |
正規SMILES |
C1CC1NCC2=CSC(=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-[[cis-4-(4,4-Difluoro-1-piperidinyl)cyclohexyl]amino]-6-quinazolinyl]-2-fluoro-3-pyridinol](/img/structure/B12327540.png)
![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate](/img/structure/B12327547.png)
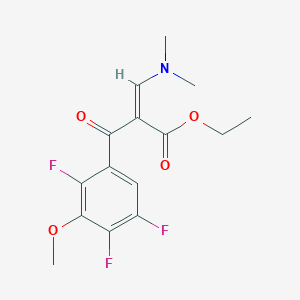
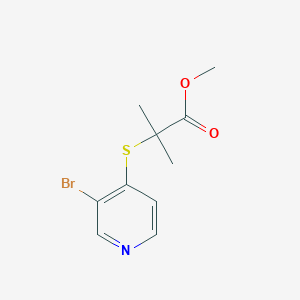
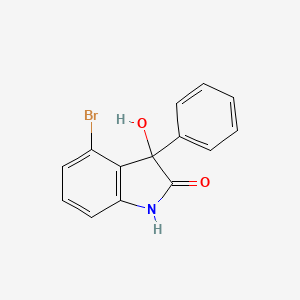

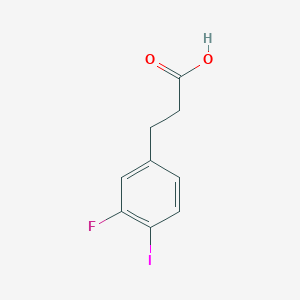
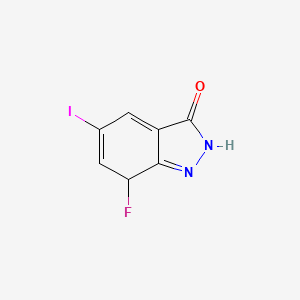
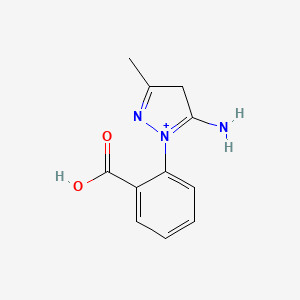

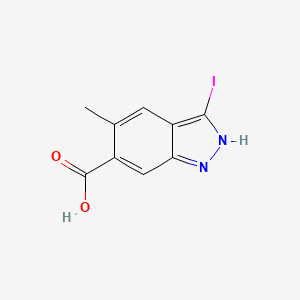
![acetic acid;(NE)-N-[2-(hydroxyamino)cyclohexylidene]hydroxylamine](/img/structure/B12327635.png)
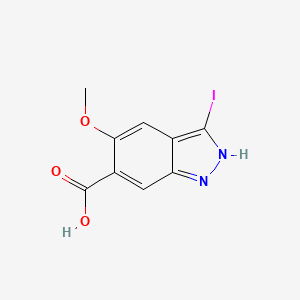
![Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12327645.png)
